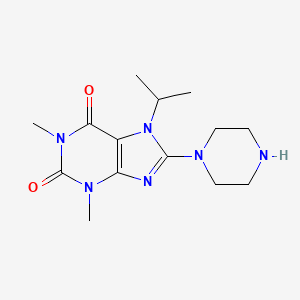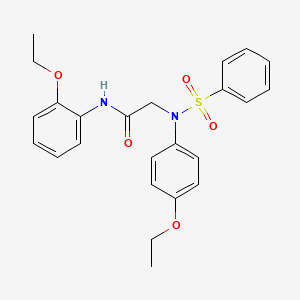![molecular formula C15H13FN2O2S B5836301 2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5836301.png)
2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.
作用机制
The mechanism of action of 2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to inhibit the activity of enzymes involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and tumor growth.
Biochemical and Physiological Effects
2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, it has been shown to have significant anti-inflammatory activity in animal models. It has also been shown to have low toxicity in animal studies, making it a promising candidate for further development as a pharmaceutical agent.
实验室实验的优点和局限性
One of the advantages of 2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is its low toxicity in animal studies, making it a promising candidate for further development as a pharmaceutical agent. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a pharmaceutical agent.
未来方向
There are several future directions for the study of 2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways it targets. Additionally, further studies are needed to determine its efficacy and safety in human clinical trials. Finally, it may be beneficial to explore its potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders.
Conclusion
In conclusion, 2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is a promising compound with potential applications in the pharmaceutical industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a pharmaceutical agent and to identify its specific applications in various disease areas.
合成方法
The synthesis method of 2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 2-fluoro-4-nitrobenzoic acid with 2-amino-4-methylphenol in the presence of thionyl chloride and carbon disulfide. The resulting compound is then treated with hydrochloric acid to obtain 2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide.
科学研究应用
2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been studied extensively in scientific research due to its potential applications in the pharmaceutical industry. It has been identified as a potential anti-tumor agent and has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as an anti-inflammatory agent and has shown to have significant anti-inflammatory activity in animal models.
属性
IUPAC Name |
2-fluoro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-9-6-7-12(13(19)8-9)17-15(21)18-14(20)10-4-2-3-5-11(10)16/h2-8,19H,1H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILSXOFNTHMMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5836219.png)

![methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate](/img/structure/B5836233.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5836240.png)

![ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5836248.png)


![(4-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5836264.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5836270.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5836283.png)

